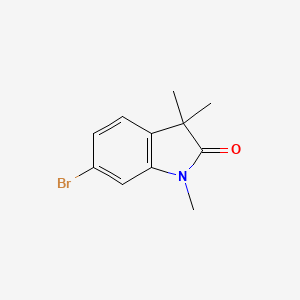

6-Bromo-1,3,3-trimethylindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALXSOUNYQHQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1,3,3-trimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,3,3-trimethylindolin-2-one is a halogenated derivative of the indolinone core structure. The indolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a bromine atom at the 6-position, along with methylation at the nitrogen and the gem-dimethyl substitution at the 3-position, imparts specific physicochemical properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the known chemical properties of this compound, offering insights into its structure, and potential applications for professionals in drug discovery and development.

Chemical Identity and Core Properties

This compound, identified by the CAS number 1190861-69-8, is a solid at room temperature.[1][2] It is characterized by the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol .[3] The purity of commercially available samples is typically around 97-98%.[2][3] For optimal stability, it is recommended to store the compound in a cool, dry place, sealed from moisture.[1]

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1190861-69-8 | [3] |

| Molecular Formula | C₁₁H₁₂BrNO | [3] |

| Molecular Weight | 254.12 g/mol | [3] |

| Purity | ≥95-98% (typical) | [1][2] |

| Physical State | Solid | Inferred from supplier data |

| Storage | Store long-term in a cool, dry place. | [1] |

Structural Elucidation: A Spectroscopic Overview

While specific, experimentally-derived spectral data for this compound is not currently available in public databases, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons on the benzene ring will exhibit splitting patterns influenced by the bromine substituent. The N-methyl group will appear as a singlet, and the two gem-dimethyl groups at the C3 position will also likely present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam will resonate at a characteristic downfield shift. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the bromine atom. The quaternary carbon at C3 and the carbons of the three methyl groups will be visible in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam functional group, typically in the range of 1680-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and methyl groups, C-N stretching, and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the indolinone ring.

Synthesis and Reactivity

Hypothetical Synthetic Pathway

A plausible synthetic route to this compound could involve the bromination of the parent compound, 1,3,3-trimethylindolin-2-one. This electrophilic aromatic substitution would likely be directed to the 6-position due to the activating and directing effects of the acyl-amino group.

Caption: Hypothetical synthesis of this compound.

Step-by-Step Hypothetical Protocol:

-

Dissolution: Dissolve 1,3,3-trimethylindolin-2-one in a suitable inert solvent such as dichloromethane or acetic acid.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Expected Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the bromo-substituted aromatic ring and the lactam moiety.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Lactam Chemistry: The lactam ring can undergo hydrolysis under strong acidic or basic conditions. The carbonyl group can also be a site for nucleophilic attack, although it is generally less reactive than an open-chain ketone.

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Development

The indolin-2-one core is a well-established pharmacophore found in a variety of approved drugs and clinical candidates, particularly in the area of oncology. These compounds often function as kinase inhibitors. The 6-bromo substituent on the indolinone ring can serve several purposes in drug design:

-

Modulation of Potency and Selectivity: The position and electronic nature of substituents on the aromatic ring can significantly influence the binding affinity and selectivity of a drug candidate for its target protein.

-

Metabolic Stability: The introduction of a halogen atom can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a compound.

-

Synthetic Handle: As mentioned, the bromine atom is a key functional group for the late-stage functionalization of the molecule, allowing for the rapid generation of analogs.

Given the prevalence of the indolinone scaffold in kinase inhibitors, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents targeting a range of protein kinases.

Safety and Handling

Conclusion

This compound is a substituted indolinone with potential as a key building block in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, its structural features suggest it is a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its utility in the exploration of structure-activity relationships within the indolinone class of compounds makes it a molecule of interest for researchers in the field of drug discovery. Further investigation to fully characterize its chemical and biological properties is warranted.

References

An In-depth Technical Guide to 6-Bromo-1,3,3-trimethylindolin-2-one: A Key Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-1,3,3-trimethylindolin-2-one (CAS Number: 1190861-69-8), a crucial heterocyclic building block in contemporary medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol, and explores its significant application as a key intermediate in the development of therapeutic agents, particularly Bromodomain and Extra-Terminal motif (BET) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of the Indolinone Scaffold

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a valuable framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The introduction of a bromine atom at the C6 position, as in this compound, offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. The trimethyl substitution at the N1 and C3 positions enhances the lipophilicity and metabolic stability of the molecule, making it an attractive starting point for drug design.

This guide focuses specifically on the 6-bromo variant, a molecule that has gained prominence as a key intermediate in the synthesis of potent and selective inhibitors of BET proteins, a class of epigenetic readers implicated in the pathogenesis of cancer and inflammatory diseases.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1190861-69-8 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO | [1][2][3] |

| Molecular Weight | 254.12 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥95% | [4] |

| Physical State | Not available | [4] |

| Solubility | Not available | [4] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for process optimization and scale-up. The preparation of this intermediate is described in the patent literature, notably within the context of synthesizing novel therapeutics. The following protocol is adapted from methodologies described for the synthesis of related indolinone structures.

The synthesis can be logically divided into two main stages:

-

Formation of the Indolin-2-one Core: Construction of the foundational 1,3,3-trimethylindolin-2-one scaffold.

-

Electrophilic Bromination: Regioselective introduction of the bromine atom at the C6 position.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3,3-Trimethylindolin-2-one (Precursor)

-

Reaction Principle: This step involves the cyclization of a suitable N-substituted aniline precursor. A common method is the reaction of N-methylaniline with 3-methyl-2-butanone in the presence of a strong acid catalyst, followed by an intramolecular cyclization.

-

Materials:

-

N-methylaniline

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Polyphosphoric acid (PPA) or a similar strong acid catalyst

-

Toluene or another suitable high-boiling solvent

-

-

Procedure:

-

To a stirred solution of N-methylaniline (1.0 eq) in toluene, add 3-methyl-2-butanone (1.2 eq).

-

Slowly add polyphosphoric acid (PPA) (5-10 eq by weight) to the mixture. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 1,3,3-trimethylindolin-2-one.

-

Step 2: Synthesis of this compound

-

Reaction Principle: This step employs an electrophilic aromatic substitution reaction. The electron-rich indolinone ring is brominated, with the directing effects of the amide group and the alkyl substituents favoring substitution at the C6 position.

-

Materials:

-

1,3,3-Trimethylindolin-2-one (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (H₂SO₄) or Acetic Acid

-

Dichloromethane (DCM) or a similar inert solvent

-

-

Procedure:

-

Dissolve 1,3,3-trimethylindolin-2-one (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution, maintaining the temperature at 0 °C. A catalytic amount of sulfuric acid can be added to promote the reaction.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Key Applications in Medicinal Chemistry: An Intermediate for BET Inhibitors

The primary and most significant application of this compound is its role as a key building block in the synthesis of BET inhibitors.[5] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein activity is a hallmark of various cancers and inflammatory diseases.

This compound serves as the foundational core for one class of potent BET inhibitors. The bromine atom at the C6 position is strategically employed for constructing the final, more complex active molecule, typically through a Suzuki or other palladium-catalyzed cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl moieties, which are crucial for achieving high-affinity binding to the bromodomains of the BET proteins.

Logical Workflow in BET Inhibitor Synthesis

Caption: Role of the title compound in BET inhibitor synthesis.

The development of selective BET inhibitors is a highly active area of research.[6] The ability to modulate the properties of the final compound by varying the coupling partner attached to the 6-position of the indolinone core makes this compound an invaluable tool for generating libraries of potential drug candidates for structure-activity relationship (SAR) studies.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the presence of the aryl bromide. This functional group is a versatile handle for a variety of transformations, primarily palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a scaffold for further elaboration.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Lithiation/Grignard Formation: The bromo group can be converted into an organometallic reagent (though this can be challenging in the presence of the lactam carbonyl) to react with various electrophiles.

The lactam carbonyl group is generally stable but can be reduced under strong reducing conditions. The gem-dimethyl group at C3 provides steric hindrance, which can influence the reactivity of the adjacent carbonyl group and the aromatic ring.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, such as a fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Inhalation: Avoid breathing dust, fumes, or vapors. If inhaled, move the person to fresh air.[4]

-

Skin Contact: Avoid contact with skin. If contact occurs, wash with plenty of soap and water.[4]

-

Eye Contact: Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[4]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that has enabled significant progress in the field of epigenetic drug discovery. Its well-defined structure, coupled with the synthetic versatility afforded by the bromine handle, makes it an indispensable tool for medicinal chemists. The insights provided in this guide—from its fundamental properties and synthesis to its critical role in the development of BET inhibitors—underscore its importance and provide a solid foundation for its application in research and development.

References

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-1,3,3-trimethylindolin-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] The introduction of a bromine atom and specific alkyl groups, as seen in the title compound, offers a unique chemical entity for further functionalization and drug discovery efforts. This document details a proposed synthetic pathway, provides an in-depth analysis of its predicted spectroscopic characteristics for structural confirmation, and discusses its potential applications as a versatile building block in the development of novel therapeutics.

Introduction: The Indolin-2-one Scaffold in Drug Discovery

The indolin-2-one (or oxindole) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions at the N-1, C-3, and aromatic positions make it an ideal framework for designing targeted therapeutics. Notably, this scaffold is the foundation for several approved tyrosine kinase inhibitors (TKIs), such as Sunitinib and Toceranib, which have revolutionized the treatment of certain cancers by targeting key signaling pathways involved in angiogenesis and tumor proliferation.[1][2][3][4][5]

The specific molecule, this compound, combines three key structural features of strategic importance:

-

The Indolin-2-one Core: Provides the fundamental pharmacophore for kinase binding.[6]

-

The 6-Bromo Substituent: Serves as a crucial synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Furthermore, the incorporation of bromine can enhance binding affinity and modulate the pharmacokinetic properties of a drug candidate.[7][8][9][10][11]

-

The 1,3,3-Trimethyl Substitution: The N-methyl group can improve cell permeability and metabolic stability, while the gem-dimethyl group at the C-3 position provides steric bulk, which can enhance binding selectivity and metabolic stability by preventing C-H oxidation.[12][13][14]

This guide aims to provide a detailed chemical and structural profile of this molecule to support its use in advanced chemical synthesis and drug development programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | - |

| CAS Number | 1190861-69-8 | [15] |

| Molecular Formula | C₁₁H₁₂BrNO | [15] |

| Molecular Weight | 254.12 g/mol | [15] |

| Canonical SMILES | CN1C(C2=CC=C(C=C21)Br)(C)C=O | - |

Note: Experimental data such as melting point, boiling point, and solubility are not widely published and would need to be determined empirically.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 6-Bromo-1-methylindolin-2-one

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the acidic N-H proton of the oxindole's lactam moiety to form the corresponding sodium salt. THF is an ideal aprotic solvent for this step.

-

-

Substrate Addition: Slowly add a solution of 6-Bromooxindole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

-

Rationale: The resulting oxindole anion acts as a nucleophile, attacking the electrophilic methyl iodide in a standard Sₙ2 reaction to form the N-methylated product.

-

-

Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to yield 6-Bromo-1-methylindolin-2-one.

Step 2: Synthesis of this compound

-

Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of 6-Bromo-1-methylindolin-2-one (1.0 equivalent) in anhydrous dimethylformamide (DMF) or THF.

-

Deprotonation: Cool the solution to 0 °C and add NaH (2.2 equivalents) portion-wise. Stir for 1-2 hours at room temperature.

-

Rationale: A stronger base like LDA could also be used, but NaH in a polar aprotic solvent like DMF is often sufficient to deprotonate the α-carbon (C-3), forming an enolate. Two equivalents are needed for the subsequent double alkylation.

-

-

Alkylation: Cool the resulting enolate solution to 0 °C and add methyl iodide (2.5 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

-

Rationale: The enolate attacks two molecules of methyl iodide sequentially to install the gem-dimethyl group at the C-3 position. This is a classic α-alkylation of a carbonyl compound.

-

-

Workup and Purification: Quench and extract the reaction as described in Step 1. Purify the crude material via flash column chromatography to isolate the final product, this compound.

Structural Elucidation by Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following sections detail the predicted data based on the known structure and principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H-7 | ~7.4-7.5 | d (doublet) | 1H | Located ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. Coupled to H-5. |

| Aromatic H-5 | ~7.2-7.3 | dd (doublet of doublets) | 1H | Coupled to both H-7 and H-4. |

| Aromatic H-4 | ~7.0-7.1 | d (doublet) | 1H | Located ortho to the bromine atom. Coupled to H-5. |

| N-CH₃ (N-methyl) | ~3.1-3.3 | s (singlet) | 3H | A singlet due to the absence of adjacent protons. The chemical shift is typical for an N-methyl group on a lactam. |

| C(CH₃)₂ (gem-dimethyl) | ~1.3-1.5 | s (singlet) | 6H | A singlet as the two methyl groups are chemically equivalent and have no adjacent protons. The upfield shift is characteristic of aliphatic protons. |

Predicted in CDCl₃ solvent. Reference spectra of similar 6-bromoindole derivatives support these assignments.[23][24][25]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, confirming the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carbonyl) | 178-182 | Typical chemical shift for a lactam carbonyl carbon. |

| Aromatic C-7a | 142-145 | Quaternary carbon at the ring junction, adjacent to the nitrogen atom. |

| Aromatic C-3a | 130-135 | Quaternary carbon at the ring junction, adjacent to the carbonyl group. |

| Aromatic C-5 | 128-132 | Aromatic CH carbon. |

| Aromatic C-4 | 125-128 | Aromatic CH carbon. |

| Aromatic C-6 | 115-120 | Aromatic quaternary carbon directly bonded to bromine (signal may be broadened or show C-Br coupling). |

| Aromatic C-7 | 110-114 | Aromatic CH carbon, often shifted upfield due to the influence of the adjacent nitrogen. |

| C(CH₃)₂ (Quaternary C-3) | 45-50 | Aliphatic quaternary carbon. |

| N-CH₃ (N-methyl) | 26-29 | N-methyl carbon. |

| C(CH₃)₂ (gem-dimethyl) | 24-27 | Equivalent methyl carbons. |

Predicted in CDCl₃ solvent. Data from related indolinone and brominated aromatic compounds were used for estimation.[26][27]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for brominated compounds.

| Feature | Predicted m/z | Rationale |

| Molecular Ion [M]⁺• | 253 | Corresponds to the molecular weight with the ⁷⁹Br isotope. |

| Molecular Ion [M+2]⁺• | 255 | Corresponds to the molecular weight with the ⁸¹Br isotope. The relative intensity of m/z 255 should be nearly equal to m/z 253 (~98% of M⁺), creating a characteristic 1:1 doublet.[28][29][30][31] |

| Fragment [M-CH₃]⁺ | 238/240 | Loss of a methyl radical from one of the gem-dimethyl groups, a common fragmentation pathway for such structures. This fragment will also exhibit the 1:1 bromine isotope pattern. |

| Fragment [M-Br]⁺ | 174 | Loss of a bromine radical, resulting in a fragment ion without the isotopic pattern. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Amide I) | 1705-1725 | Strong, sharp absorption characteristic of a five-membered ring lactam (γ-lactam).[32][33][34][35][36] |

| C-H Stretch (Aromatic) | 3050-3100 | Medium to weak absorptions from the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium absorptions from the N-methyl and gem-dimethyl groups. |

| C-N Stretch | 1340-1380 | Medium absorption associated with the lactam structure. |

| C-Br Stretch | 550-650 | Absorption in the fingerprint region, confirming the presence of a C-Br bond. |

Potential Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a highly valuable and strategically designed building block. Its primary utility lies in its potential for elaboration into more complex molecules, particularly kinase inhibitors.[3][6][37][38][39]

The bromine atom at the C-6 position is the key to its versatility. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical functionalities to explore structure-activity relationships (SAR).

References

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Account Suspended [tethyschemical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scienceopen.com [scienceopen.com]

- 14. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - CAS:1190861-69-8 - Sunway Pharm Ltd [3wpharm.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 17. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. 99365-40-9|6-Bromoindolin-2-one|BLD Pharm [bldpharm.com]

- 21. 6-BroMo-1,3-dihydro-2H-indol-2-one [udchem.com]

- 22. 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 23. 6-Bromo-1H-indole(52415-29-9) 1H NMR [m.chemicalbook.com]

- 24. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]

- 25. 6-Bromoindole-3-acetonitrile(152213-61-1) 1H NMR spectrum [chemicalbook.com]

- 26. BJOC - Search Results [beilstein-journals.org]

- 27. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 30. pubs.acs.org [pubs.acs.org]

- 31. m.youtube.com [m.youtube.com]

- 32. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. cdnsciencepub.com [cdnsciencepub.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 38. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 39. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-Bromo-1,3,3-trimethylindolin-2-one, a substituted oxindole of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The presented methodology focuses on the final N-methylation step of a commercially available precursor, ensuring a high-yield and straightforward synthesis. This document furnishes a detailed experimental protocol, mechanistic insights, characterization data, and a thorough discussion of the scientific principles underpinning the synthetic strategy.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[1] These compounds have garnered considerable attention in medicinal chemistry, with derivatives demonstrating potential as anticancer, anti-inflammatory, and antiviral agents. The strategic functionalization of the oxindole ring system allows for the fine-tuning of its pharmacological properties. The target molecule of this guide, this compound, incorporates several key structural features: a bromine atom at the 6-position, which can serve as a handle for further synthetic transformations such as cross-coupling reactions; gem-dimethyl groups at the 3-position, which can enhance metabolic stability; and an N-methyl group, which can modulate solubility and receptor-binding affinity.

Retrosynthetic Analysis and Synthetic Strategy

A streamlined and efficient synthesis of this compound is paramount for its accessibility in research and development. Given the commercial availability of the key intermediate, 6-bromo-3,3-dimethylindolin-2-one, a retrosynthetic analysis points to a single, decisive final step: N-methylation.

References

A Comprehensive Technical Guide on the Mechanism of Action of 6-Bromo-1,3,3-trimethylindolin-2-one

As a Senior Application Scientist, this in-depth technical guide has been structured to provide a comprehensive understanding of the potential mechanism of action for 6-Bromo-1,3,3-trimethylindolin-2-one. Given the limited direct research on this specific molecule, this guide synthesizes information from the broader class of oxindole derivatives to propose and validate potential biological activities.

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a halogenated oxindole derivative with a chemical structure that suggests significant potential for biological activity. The oxindole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, primarily recognized for its role in kinase inhibition. This guide explores the probable mechanisms of action for this compound, details robust experimental protocols for their validation, and provides a forward-looking perspective on its therapeutic potential.

Introduction: The Significance of the Oxindole Scaffold

The indolin-2-one (oxindole) core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its rigid, planar structure, coupled with the presence of a hydrogen bond donor (N-H) and acceptor (C=O), allows for high-affinity interactions with a variety of biological targets. The introduction of a bromine atom at the 6-position and trimethyl substitution on the indolinone core of this compound is anticipated to modulate its pharmacokinetic and pharmacodynamic properties significantly.

Postulated Mechanisms of Action

Drawing from the extensive literature on substituted oxindoles, we can hypothesize the primary mechanisms through which this compound may exert its biological effects.

Protein Kinase Inhibition

The most prominent and well-documented mechanism of action for oxindole derivatives is the inhibition of protein kinases. These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

Causality of Experimental Choice: An initial broad-panel kinase screen is the most efficient method to identify potential kinase targets. This unbiased approach casts a wide net, saving time and resources compared to investigating individual kinases based on speculation alone. Subsequent determination of the half-maximal inhibitory concentration (IC50) for the most promising "hits" provides a quantitative measure of potency, which is a critical parameter for any potential drug candidate.

-

Self-Validating Protocol: The workflow progresses from a broad, less specific screen to highly specific validation steps. A positive result in the initial screen (significant inhibition) is validated by a dose-dependent response in the IC50 assay. Further validation is achieved by observing the inhibition of the specific kinase's activity within a cellular context (e.g., reduced phosphorylation of its substrate).

Caption: A systematic workflow for identifying and validating kinase targets.

Induction of Apoptosis

Many cytotoxic agents, including oxindole derivatives, exert their therapeutic effects by inducing programmed cell death, or apoptosis.

-

Causality of Experimental Choice: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a gold-standard method for quantifying apoptosis. It allows for the clear differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a comprehensive picture of the mode of cell death induced by the compound.

-

Self-Validating Protocol: The observation of an increase in the Annexin V positive population (early apoptosis) at lower concentrations or shorter time points, followed by an increase in both Annexin V and PI positive cells (late apoptosis/necrosis) at higher concentrations or longer durations, provides a self-validating confirmation of apoptosis induction.

-

Cell Seeding: Plate a cancer cell line (e.g., HCT116, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.

-

Cell Harvest: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples by flow cytometry within one hour.

Quantitative Data Summary

While specific experimental data for this compound is not yet published, the following table provides a template for how such data would be presented for clarity and comparative analysis.

| Parameter | Value | Assay Method |

| Molecular Weight | 282.17 g/mol | N/A |

| LogP (Predicted) | 3.2 | Cheminformatics Software |

| Kinase Target (Hypothetical) | VEGFR2 | Broad-Panel Kinase Screen |

| IC50 (Hypothetical) | 50 nM | Dose-Response Assay |

| Apoptosis Induction (EC50) | 5 µM | Annexin V/PI Staining |

Signaling Pathway Visualization

Should this compound be identified as a VEGFR2 inhibitor, its mechanism would involve the disruption of the VEGF signaling pathway, which is crucial for angiogenesis.

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

Spectroscopic Profile of 6-Bromo-1,3,3-trimethylindolin-2-one: A Technical Guide

Introduction

6-Bromo-1,3,3-trimethylindolin-2-one is a halogenated derivative of the indolin-2-one core, a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of a bromine atom and specific alkyl substitutions significantly influences the molecule's physicochemical properties and biological activity. A thorough understanding of its structural and electronic characteristics is paramount for its application in pharmaceutical research and development. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related, structurally analogous compounds. This approach ensures a scientifically robust and practical resource for the research community.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.

Caption: Molecular structure of this compound.

The structure features a bicyclic indolin-2-one system with key substituents that give rise to its characteristic spectral signature:

-

An aromatic ring substituted with a bromine atom.

-

A lactam carbonyl group.

-

A quaternary carbon at the C3 position bearing two methyl groups.

-

An N-methyl group.

These features will be systematically explored in the following spectroscopic sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices: The following protocol is a standard procedure for obtaining high-quality NMR spectra for small organic molecules like this compound. The choice of solvent, concentration, and instrument parameters are critical for achieving optimal resolution and sensitivity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion, which is particularly important for resolving the aromatic protons.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[2] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

-

-

Two-Dimensional (2D) NMR (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 7.35 | d | 1H | H-4 | Aromatic proton ortho to the bromine atom, expected to be a doublet due to coupling with H-5. |

| ~ 7.10 | dd | 1H | H-5 | Aromatic proton coupled to both H-4 and H-7, appearing as a doublet of doublets. |

| ~ 6.80 | d | 1H | H-7 | Aromatic proton ortho to the lactam ring, appearing as a doublet due to coupling with H-5. |

| ~ 3.20 | s | 3H | N-CH₃ | Singlet for the N-methyl group, typically in this region for N-alkylated indolinones. |

| ~ 1.35 | s | 6H | C(3)-(CH₃)₂ | Singlet for the two equivalent methyl groups at the C3 position. The quaternary nature of C3 prevents any coupling. |

Expert Insights: The bromine atom on the aromatic ring exerts a deshielding effect on the ortho and para protons, influencing their chemical shifts. The specific substitution pattern on the aromatic ring gives rise to a predictable splitting pattern, which is key to confirming the bromine's position. The singlets for the methyl groups are highly characteristic of the 1,3,3-trimethylindolin-2-one scaffold.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹³C NMR spectrum is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 180 | C=O (C2) | The lactam carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~ 142 | C7a | Aromatic quaternary carbon adjacent to the nitrogen. |

| ~ 130 | C5 | Aromatic CH carbon. |

| ~ 128 | C3a | Aromatic quaternary carbon. |

| ~ 125 | C4 | Aromatic CH carbon. |

| ~ 115 | C6 | Aromatic carbon directly attached to bromine, its chemical shift is influenced by the halogen. |

| ~ 109 | C7 | Aromatic CH carbon. |

| ~ 45 | C3 | Quaternary aliphatic carbon, deshielded by the adjacent carbonyl and aromatic ring. |

| ~ 26 | N-CH₃ | N-methyl carbon. |

| ~ 24 | C(3)-(CH₃)₂ | Equivalent gem-dimethyl carbons. |

Expert Insights: The chemical shift of the carbonyl carbon is a key identifier for the indolin-2-one structure. The position of the C-Br carbon can be confirmed by its characteristic chemical shift and the absence of a signal in a DEPT-135 experiment (which only shows CH and CH₃ as positive signals and CH₂ as negative signals).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds.[3] |

| ~ 2850-2960 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the methyl groups.[3] |

| ~ 1710 | Strong | C=O Stretch (Lactam) | The carbonyl group of the five-membered lactam ring gives a strong, characteristic absorption in this region.[4][5] |

| ~ 1600, 1480 | Medium-Weak | C=C Stretch (Aromatic) | Skeletal vibrations of the aromatic ring. |

| ~ 1100-1300 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bond in the lactam. |

| Below 850 | Strong | C-H Bending (Aromatic) | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |

| ~ 550-650 | Medium-Weak | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |

Expert Insights: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the lactam carbonyl group around 1710 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method:

-

Electron Impact (EI) is a common technique for volatile and thermally stable small molecules. It typically leads to extensive fragmentation, providing structural information.

-

Electrospray Ionization (ESI) is a soft ionization technique suitable for a wider range of compounds and often results in a prominent molecular ion peak, which is useful for determining the molecular weight.

-

-

Mass Analyzer:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.

-

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₁₂BrNO. The predicted mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 253/255 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 238/240 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 196/198 | [M - C(CH₃)₂ - H]⁺ | Loss of the gem-dimethyl group and a hydrogen atom. |

| 158 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by a methyl radical. |

Expert Insights: The most definitive feature in the mass spectrum will be the pair of peaks for the molecular ion, separated by 2 m/z units and of roughly equal intensity, which is the classic signature of a monobrominated compound. The fragmentation pattern, particularly the initial loss of a methyl group, is a common pathway for molecules containing a gem-dimethyl group.[6][7]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. The presented NMR, IR, and MS data, along with the outlined experimental protocols and expert interpretations, offer a comprehensive resource for researchers working with this compound and related indolin-2-one derivatives. The synergistic use of these analytical techniques allows for unambiguous structure confirmation and provides a deeper understanding of the molecule's chemical properties, which is essential for its successful application in drug discovery and development.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Stability of 6-Bromo-1,3,3-trimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,3,3-trimethylindolin-2-one is a substituted indolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The stability of such compounds is a critical parameter that dictates their viability for further development, influencing everything from synthesis and purification to formulation and long-term storage.[3][4] Understanding the physical and chemical stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of any potential application.[5]

This guide provides a comprehensive overview of the methodologies used to assess the stability of this compound. As a senior application scientist, the focus here is not just on the protocols themselves, but on the underlying scientific rationale for each experimental choice. This document is designed to be a self-validating resource, grounded in established regulatory frameworks and scientific principles.

I. Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation, or stress testing, is a cornerstone of stability assessment.[6][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7][8] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a robust framework for these studies.[5][8]

A. Rationale for Stress Conditions

The choice of stressors is designed to mimic the potential environmental and physiological challenges the molecule might encounter. For this compound, the following stress conditions are critical:

-

Hydrolytic Stability (Acidic and Basic): The lactam ring in the indolinone core is a potential site for hydrolysis. Evaluating stability across a pH range is crucial to predict its fate in physiological environments and during aqueous-based formulation processes.[9]

-

Oxidative Stability: The electron-rich aromatic ring and the benzylic positions of the methyl groups are susceptible to oxidation.[10][11][12][13] Understanding this susceptibility is vital, as oxidation can lead to significant changes in biological activity and safety profiles.

-

Photostability: Many aromatic compounds absorb UV-Visible light, which can lead to photochemical degradation.[14] Photostability testing, as outlined in ICH Q1B, is essential to determine the need for light-protective packaging and handling procedures.[15][16][17][18]

-

Thermal Stability: Elevated temperatures can accelerate degradation reactions, providing insights into the compound's shelf-life and handling requirements.[19]

B. Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prescouter.com [prescouter.com]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. fiveable.me [fiveable.me]

- 14. q1scientific.com [q1scientific.com]

- 15. jordilabs.com [jordilabs.com]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Introduction: The Foundational Importance of Solubility

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-1,3,3-trimethylindolin-2-one

In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire lifecycle. Poor solubility can terminate the prospects of an otherwise promising drug candidate, leading to challenges in formulation, unpredictable bioavailability, and unreliable results in preclinical assays.[1][2] This guide provides an in-depth examination of the solubility profile of this compound, a substituted oxindole of interest in synthetic chemistry and as a potential scaffold in medicinal chemistry.

We will move beyond theoretical principles to provide actionable, field-proven experimental protocols. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only predict but also empirically determine and interpret the solubility of this and similar molecules. We will explore the key physicochemical drivers of solubility, detail the gold-standard methodologies for its measurement, and provide the causal reasoning behind critical experimental choices.

Physicochemical Properties: The Blueprint for Solubility Behavior

The intrinsic properties of a molecule dictate its interaction with various solvents. For this compound, the key characteristics are summarized below. While specific experimental data for this compound is not widely published, its structural components allow for informed predictions.

| Property | Value / Prediction | Source |

| CAS Number | 1190861-69-8 | [3][4] |

| Molecular Formula | C₁₁H₁₂BrNO | [4] |

| Molecular Weight | 254.12 g/mol | [4] |

| Structure | A bicyclic aromatic lactam with a bromine substituent and three methyl groups. | - |

| Predicted LogP (XLogP3) | ~2.5 - 3.5 (Predicted) | Inferred from similar structures[5] |

| pKa (Predicted) | Very weakly acidic/basic. The lactam nitrogen is generally non-basic due to resonance. The carbonyl oxygen is a weak proton acceptor. Experimental determination is required for an accurate value. | - |

The structure combines a moderately polar lactam core with nonpolar elements, including a bromo substituent and three methyl groups. This balance suggests limited solubility in highly polar solvents like water and greater solubility in organic solvents. The predicted LogP (a measure of lipophilicity) further indicates a preference for non-aqueous environments.

Core Principles Influencing Solubility

Understanding the theoretical underpinnings of solubility is crucial for designing meaningful experiments and interpreting their outcomes.

-

Polarity and the "Like Dissolves Like" Principle : This fundamental rule posits that substances with similar polarities are more likely to be soluble in one another.[6][7] this compound's mixed polarity suggests it will be most soluble in moderately polar organic solvents like acetone or ethyl acetate, and less soluble in the highly polar water or nonpolar hexane.[7]

-

Effect of pH and Ionization (pKa) : The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[8] While the lactam in the indolin-2-one core is not strongly acidic or basic, subtle ionization can still impact solubility. Determining the pKa is essential to understand how solubility might change across the physiological pH range of the gastrointestinal tract, which is critical for oral drug absorption.[9]

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic, absorbing heat from the surroundings.[10][11] This relationship is important for developing formulations and understanding storage conditions.

-

Solid-State Properties : The crystalline form (polymorphism) of a compound can significantly affect its thermodynamic solubility.[12] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solvent at a specific temperature and pressure.[12][13] The Shake-Flask Method is the universally recognized gold-standard for this measurement due to its reliability.[14][15]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to establish a validated equilibrium state between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., Phosphate-Buffered Saline pH 7.4).

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS system

Methodology:

-

Preparation : Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]

-

Solvent Addition : Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL of pH 7.4 buffer) to the vial.

-

Equilibration : Securely cap the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[12] Allow the mixture to shake for a minimum of 24 to 48 hours to ensure equilibrium is reached.[2][16]

-

Phase Separation : After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection : Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

-

Quantification :

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a calibration curve.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or LC-MS method.[17]

-

The concentration of the compound in the supernatant is determined by interpolating its response against the calibration curve. This concentration represents the thermodynamic solubility.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how readily a compound, predissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[18] This method is invaluable in early drug discovery for rapidly flagging compounds with potential solubility issues.[2][16]

Protocol: Nephelometric Assay for Kinetic Solubility

This protocol measures the formation of precipitate by detecting scattered light.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Liquid handling system or multichannel pipettes

-

Plate reader with nephelometry (light scattering) capability

Methodology:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[19]

-

Plate Setup : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Create a serial dilution series in DMSO to test a range of concentrations.

-

Buffer Addition : Rapidly add the aqueous buffer to each well (e.g., 198 µL) to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).[1]

-

Incubation and Measurement : Mix the contents thoroughly on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[16][19] Measure the light scattering in each well using a nephelometer.[19]

-

Data Analysis : The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to buffer-only controls.

Experimental Determination of pKa

The pKa, or acid dissociation constant, is essential for predicting a compound's ionization state and its pH-dependent solubility.[8] Potentiometric titration is a highly accurate method for its determination.[20][21]

Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa value(s) of this compound.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[22]

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[22]

-

Co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is too low

Methodology:

-

Sample Preparation : Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (and co-solvent, if needed) to achieve a concentration of at least 10⁻⁴ M.[20][22]

-

Titration Setup : Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Purge with nitrogen to remove dissolved CO₂.[22]

-

Titration Process : Titrate the solution by making small, incremental additions of the standardized acid or base titrant. Record the pH value after each addition, allowing the reading to stabilize.[9]

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the titration curve.[20]

Workflow for pKa Determination

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion and Forward Outlook

The solubility profile of this compound, like any compound in the research and development pipeline, is a critical dataset that informs its entire trajectory. While predictive models based on its structure suggest limited aqueous solubility and a preference for organic solvents, these are not substitutes for rigorous empirical measurement.

By employing the gold-standard shake-flask method for thermodynamic solubility, high-throughput kinetic assays for early screening, and potentiometric titration for pKa determination, researchers can build a comprehensive and reliable solubility profile. This data is fundamental for rational formulation design, ensuring the validity of biological screening data, and ultimately, for advancing compounds with the highest potential for success.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. 1190861-69-8 this compound AKSci 9296DN [aksci.com]

- 4. This compound - CAS:1190861-69-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 6-Bromo-1-methylindoline-2,3-dione | C9H6BrNO2 | CID 24971967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. m.youtube.com [m.youtube.com]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. enamine.net [enamine.net]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one

Abstract

This technical guide provides a detailed, two-step synthetic protocol for the preparation of 6-Bromo-1,3,3-trimethylindolin-2-one, a substituted oxindole of interest in medicinal chemistry and materials science. The synthesis commences with the construction of the 6-Bromo-3,3-dimethylindolin-2-one core via an acid-catalyzed Fischer indole synthesis, followed by a selective N-methylation to yield the final product. This document offers in-depth, step-by-step methodologies, expert rationale for procedural choices, and comprehensive referencing to foundational literature, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The 3,3-disubstituted oxindole moiety, in particular, is a key pharmacophore in various marketed drugs. Brominated derivatives of this scaffold serve as versatile intermediates, enabling further functionalization through cross-coupling reactions to generate diverse chemical libraries for drug discovery. This compound is a valuable building block for these endeavors. This guide presents a reliable and reproducible two-step synthesis protocol designed for laboratory-scale production.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the formation of the oxindole core and the subsequent N-alkylation.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 6-Bromo-3,3-dimethylindolin-2-one (Precursor)

The initial step involves the formation of the core oxindole structure using the Fischer indole synthesis. This classic reaction condenses an arylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system.[1][2] In this protocol, we utilize 4-bromophenylhydrazine and 2-bromo-2-methylpropanoyl bromide, which acts as a precursor to the required gem-dimethyl ketone functionality.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| 4-Bromophenylhydrazine HCl | C₆H₇BrN₂·HCl | 223.50 | 10.0 g (44.7 mmol) | Commercial | Starting material. Can be prepared from 4-bromoaniline.[3][4] |

| 2-Bromo-2-methylpropanoyl bromide | C₄H₆Br₂O | 229.90 | 11.3 g (49.2 mmol) | Commercial | Highly reactive; handle in a fume hood. |

| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~100 g | Commercial | Acid catalyst and reaction medium. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Commercial | Anhydrous |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~500 mL | Lab Prepared | For neutralization. |

| Brine | NaCl(aq) | - | 100 mL | Lab Prepared | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | Commercial | Drying agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Commercial | For extraction & chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | Commercial | For chromatography. |

Experimental Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g).

-

Addition of Reactants: Begin stirring the PPA and add 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) portion-wise at room temperature. The mixture may warm slightly.

-

Slow Addition: Once the hydrazine salt is well-dispersed, begin the dropwise addition of 2-bromo-2-methylpropanoyl bromide (11.3 g, 49.2 mmol) via an addition funnel over 30 minutes. Maintain the internal temperature below 40 °C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic slurry until the pH is neutral (pH ~7). Be cautious as significant CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude solid. Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes/EtOAc) to yield 6-Bromo-3,3-dimethylindolin-2-one as a solid.

Expertise & Causality

-

Choice of Acid Catalyst: Polyphosphoric acid (PPA) is an excellent choice for the Fischer indole synthesis as it serves as both the acidic catalyst and a high-boiling solvent, allowing for the necessary reaction temperatures to be reached.[1] Its dehydrating nature also helps to drive the cyclization forward.

-

Reactant Equivalents: A slight excess of the acyl bromide is used to ensure complete consumption of the more valuable hydrazine starting material.

-

Temperature Control: The initial addition is performed at a controlled temperature to manage the exothermic reaction. The subsequent heating is crucial for the-sigmatropic rearrangement and cyclization steps of the Fischer mechanism.[5]

-

Work-up Procedure: Quenching the reaction on ice is a standard and effective method to manage the highly exothermic hydrolysis of PPA. Careful neutralization is critical before extraction to ensure the product is in its neutral form for efficient partitioning into the organic solvent.

Part 2: N-Methylation to this compound